(s)-a-Benzylmalic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S)-2-benzyl-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15)/t11-/m0/s1 |
InChI Key |
ZNAJIKYTBCGAQQ-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Routes
The biosynthetic pathways involving (S)-α-benzylmalic acid have been primarily elucidated through studies in cyanobacteria and plants, revealing its function as a key metabolic intermediate.
(S)-α-Benzylmalic acid is a key intermediate in the biosynthesis of L-homophenylalanine (L-Hph), a non-proteinogenic amino acid. nih.govresearchgate.net This pathway is analogous to the chain elongation process of leucine (B10760876) biosynthesis. nih.govresearchgate.netnih.gov The synthesis of L-Hph from L-phenylalanine (L-Phe) involves a one-carbon extension of the side chain. nih.govresearchgate.net This biosynthetic route has been identified in the cyanobacterium Nostoc punctiforme PCC73102. nih.govresearchgate.netnih.gov The process begins with the conversion of L-Phe to phenylpyruvic acid. nih.govasm.org Phenylpyruvic acid then undergoes a condensation reaction with acetyl-coenzyme A (acetyl-CoA) to form 2-benzylmalic acid (2-BMA). nih.gov This is followed by a series of enzymatic reactions, including isomerization and oxidative decarboxylation, to ultimately yield L-Hph. nih.gov
The identification of the genes responsible for homophenylalanine synthesis in Nostoc punctiforme has enabled the microbial production of L-Hph in Escherichia coli. nih.govresearchgate.netnih.gov This has significant implications for the sustainable production of L-Hph, which is a valuable building block for the synthesis of pharmaceuticals like angiotensin-converting enzyme (ACE) inhibitors and the proteasome inhibitor carfilzomib. nih.govresearchgate.net
(S)-α-Benzylmalic acid plays a role in the biosynthesis of various aromatic amino acid derivatives beyond homophenylalanine. nih.govnih.gov Research has shown its involvement in the formation of other homo-amino acids. For instance, engineered E. coli strains capable of producing L-Hph can also accept substrates like m-fluorophenylalanine, o-fluorophenylalanine, and L-tyrosine to generate the corresponding homo-amino acids. nih.govnih.gov This demonstrates the potential of the biosynthetic pathway to produce a range of structurally diverse aromatic amino acid derivatives. nih.gov The study of these pathways is crucial for understanding the metabolic diversity in organisms and for harnessing this diversity for biotechnological applications. mdpi.com
Enzymology of Biosynthesis and Interconversion
The biosynthesis and conversion of (S)-α-benzylmalic acid are catalyzed by a specific set of enzymes. The characterization of these enzymes has provided valuable insights into the mechanistic details of the metabolic pathways.
In the cyanobacterium Nostoc punctiforme PCC73102, three key enzymes are responsible for the biosynthesis of homophenylalanine from phenylalanine via (S)-α-benzylmalic acid: HphA, HphCD, and HphB. nih.govasm.org These genes are located around the anabaenopeptin synthetase gene cluster. nih.govasm.org
HphA (Benzylmalate Synthase): This enzyme, encoded by the gene hphA (Npun_F2464), catalyzes the condensation of phenylpyruvic acid with acetyl-CoA to form 2-benzylmalic acid thioester, which is then hydrolyzed. nih.gov
HphCD (3-Benzylmalate Isomerase): Encoded by hphCD (Npun_F2458), this enzyme is responsible for the isomerization of 2-benzylmalic acid to 3-benzylmalic acid. nih.govasm.org
HphB (3-Benzylmalate Dehydrogenase): The hphB gene (Npun_F2457) encodes this enzyme, which catalyzes the oxidative decarboxylation of 3-benzylmalic acid to 2-oxo-4-phenylbutanoic acid. nih.gov
Subsequent transamination of 2-oxo-4-phenylbutanoic acid by an aminotransferase yields L-homophenylalanine. nih.gov
| Enzyme | Gene | Function |
| HphA | hphA (Npun_F2464) | Condensation of phenylpyruvic acid and acetyl-CoA |
| HphCD | hphCD (Npun_F2458) | Isomerization of 2-benzylmalic acid |
| HphB | hphB (Npun_F2457) | Oxidative decarboxylation of 3-benzylmalic acid |
This table summarizes the key enzymes involved in the biosynthesis of homophenylalanine from phenylalanine via (S)-α-benzylmalic acid in Nostoc punctiforme PCC73102.
Studies comparing these enzymes to their counterparts in the leucine biosynthesis pathway in E. coli have revealed interesting differences in substrate specificity. nih.govnih.gov HphB shows relaxed substrate specificity and can function in place of LeuB (3-isopropylmalate dehydrogenase). nih.govresearchgate.net However, HphA and HphCD exhibit tight substrate specificity and cannot complement the functions of LeuA (2-isopropylmalate synthase) and LeuC/LeuD (isopropylmalate isomerase), respectively. nih.govresearchgate.net
The enzymatic transformations involving (S)-α-benzylmalic acid follow mechanisms analogous to those in the well-characterized leucine biosynthesis pathway. nih.govresearchgate.net The initial step catalyzed by HphA is a Claisen-type condensation reaction. nih.gov The isomerization reaction catalyzed by HphCD involves a dehydration-rehydration mechanism, similar to the action of aconitase. The final oxidative decarboxylation by HphB is an NAD⁺-dependent reaction. nih.gov
Further mechanistic studies are essential to fully understand the catalytic mechanisms and the structural basis for the substrate specificity of these enzymes. asm.org Such studies could pave the way for protein engineering efforts to create novel biocatalysts for the synthesis of a wider range of valuable amino acid derivatives.
Integration within Broader Metabolic Networks
Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through the intricate network of biochemical reactions within a cell. rsc.orgnih.gov It provides a detailed snapshot of cellular metabolism, revealing how precursor metabolites from central carbon metabolism are channeled towards the synthesis of specific products, such as secondary metabolites. mdpi.comresearchgate.net For microorganisms that produce (S)-α-benzylmalic acid, MFA can elucidate the efficiency of the biosynthetic pathway and identify potential bottlenecks.
While specific MFA studies on (S)-α-benzylmalic acid producing strains are not extensively documented in the provided search results, the general application of MFA to other secondary metabolite producers offers valuable insights. For example, in the production of L-malic acid by Aspergillus and other fungi, MFA has been used to understand the distribution of fluxes between the cytosolic and mitochondrial pathways. nih.gov Such analyses can reveal the relative importance of different pathways, such as the tricarboxylic acid (TCA) cycle, in supplying the necessary precursors. nih.govnih.gov In a hypothetical MFA study of an (S)-α-benzylmalic acid producer, one would trace the flow of carbon from a primary carbon source, like glucose, through glycolysis and the TCA cycle to the precursors of (S)-α-benzylmalic acid, which are likely derived from phenylpropanoid and dicarboxylic acid metabolism.
Table 1: Hypothetical Metabolic Flux Distribution in an (S)-α-Benzylmalic Acid Producing Microorganism
| Metabolic Pathway | Relative Flux (%) | Precursor Supplied |
| Glycolysis | 100 | Pyruvate, Acetyl-CoA |
| Pentose Phosphate Pathway | 20 | NADPH, Erythrose-4-phosphate |
| TCA Cycle | 60 | Oxaloacetate, α-Ketoglutarate |
| Phenylpropanoid Pathway | 15 | Phenylalanine-derived precursors |
| (S)-α-Benzylmalic Acid Biosynthesis | 10 | (S)-α-Benzylmalic Acid |
This table is a hypothetical representation and is for illustrative purposes only.
The biosynthesis of secondary metabolites like (S)-α-benzylmalic acid is tightly regulated to ensure that cellular resources are allocated efficiently. plos.org Regulation can occur at multiple levels, including the genetic control of enzyme expression and the allosteric control of enzyme activity. nih.gov The genes encoding the biosynthetic enzymes for a particular secondary metabolite are often clustered together in the genome, and their transcription can be controlled by specific regulatory proteins. nih.gov
In many microbial systems, the production of secondary metabolites is initiated in response to specific environmental cues or during particular growth phases. mdpi.com For instance, the transition from rapid growth (trophophase) to a stationary phase (idiophase) often triggers the expression of secondary metabolite biosynthetic genes. mdpi.com The regulation of the (S)-α-benzylmalic acid pathway is likely to follow these general principles. The activity of key enzymes in the pathway may be subject to feedback inhibition, where the final product, (S)-α-benzylmalic acid, binds to an allosteric site on an early enzyme in the pathway, inhibiting its activity and thus preventing over-accumulation of the compound. nih.gov Understanding these regulatory mechanisms is crucial for the metabolic engineering of microorganisms to enhance the production of (S)-α-benzylmalic acid. nih.gov
Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism, but they often play crucial roles in ecological interactions. wikipedia.orgresearchgate.net (S)-α-Benzylmalic acid, as a secondary metabolite, has been identified to have specific biological activities.
In microorganisms, particularly actinomycetes of the genus Streptomyces, (S)-α-benzylmalic acid has been characterized as an inhibitor of the enzyme carboxypeptidase A. doi.orgresearchgate.net Carboxypeptidases are metalloenzymes that play important roles in protein degradation and maturation. By inhibiting this enzyme, (S)-α-benzylmalic acid can interfere with the metabolic processes of other organisms, suggesting a potential role in microbial competition or defense.
In the plant kingdom, derivatives of (S)-α-benzylmalic acid have been isolated. For example, glucopyranosyloxybenzyl derivatives of (R)-2-benzylmalic acid have been found in the pseudobulbs of the orchid Grammatophyllum speciosum. doi.org While this is the (R)-enantiomer, it points to the involvement of benzylmalic acid derivatives in the secondary metabolism of plants. Plant secondary metabolites have a vast array of functions, including defense against herbivores and pathogens, attracting pollinators, and acting as signaling molecules. mdpi.com It is plausible that (S)-α-benzylmalic acid and its derivatives in plants serve similar protective or ecological functions. nih.govnih.gov
Table 2: Summary of the Role of (S)-α-Benzylmalic Acid
| Organism Type | Role | Biological Activity |
| Microorganisms (Actinomycetes) | Secondary Metabolite | Inhibitor of Carboxypeptidase A |
| Plants | Secondary Metabolite Precursor | Potential role in defense or ecological interactions |
Advanced Synthetic Methodologies and Chemical Derivatization
Enantioselective Synthesis Strategies
The precise three-dimensional arrangement of atoms in (S)-α-benzylmalic acid is crucial for its biological function. Therefore, developing synthetic methods that selectively produce the (S)-enantiomer is of paramount importance. Researchers have explored various strategies, including chemoenzymatic approaches, asymmetric catalysis, and the design of novel synthetic routes.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers an elegant and efficient pathway to enantiomerically pure compounds. researchgate.netnih.govmdpi.com This approach is particularly valuable in green chemistry, as it often proceeds under mild conditions and reduces the need for hazardous reagents. mdpi.com
A key strategy in the chemoenzymatic synthesis of chiral molecules is the use of enzymes for asymmetric transformations. For instance, the combination of a biocatalytic asymmetric reduction of a carbon-carbon double bond with subsequent chemical modifications has been successfully implemented for the synthesis of various substituted aryloxyalkanoic acids, which are structurally related to benzylmalic acid. researchgate.net This methodology highlights the potential of using enzymes like Old Yellow Enzymes (OYEs) to establish the desired stereochemistry early in the synthetic sequence. researchgate.netnih.gov
The synthesis of natural products often benefits from chemoenzymatic methods. For example, the total synthesis of (S)-deflectin 1a was achieved through a chemoenzymatic route that involved a hydroxylative dearomatization step catalyzed by an enzyme, yielding a key bicyclic intermediate with high enantiomeric excess. nih.gov Such strategies underscore the power of integrating biocatalysis into complex molecule synthesis. nih.govnih.gov
Asymmetric Catalysis for Related Malonic Acid Esters
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of substituted malonic acid esters, which are precursors to compounds like (S)-α-benzylmalic acid. This field has seen significant advancements, with various catalytic systems being developed to achieve high yields and enantioselectivities.
One notable approach involves the use of chiral catalysts in reactions such as the Tsuji-Trost allylation. While extensively studied for allylation, the analogous benzylation reactions have been less explored. nih.gov Recent work has demonstrated the potential of a ternary catalyst system, comprising a chiral aldehyde, a palladium species, and a Lewis acid, for the catalytic asymmetric α-benzylation of N-unprotected amino acid esters. nih.gov This method allows for the direct synthesis of optically active α-benzyl amino acids, which share a structural motif with benzylmalic acid.
Another strategy focuses on the direct catalytic enantioselective benzylation from aryl acetic acids. This process proceeds through a pathway where decarboxylation occurs after the stereoselective formation of the carbon-carbon bond, thus avoiding the generation of highly basic nucleophiles and broadening the functional group compatibility. dicp.ac.cn Furthermore, Ru/Cu dual catalysis has been successfully applied to the Z-retentive asymmetric allylic substitution of aldimine esters, providing an efficient route to chiral Z-olefins. snnu.edu.cn
The synthesis of chiral allylic esters has also been achieved with high efficiency and enantioselectivity using palladium(II) catalysts. nih.gov These methods, while not directly producing (S)-α-benzylmalic acid, establish important precedents for the asymmetric introduction of benzyl (B1604629) groups, a key structural feature of the target molecule.
| Catalyst System | Substrate Type | Key Feature |
| Chiral Aldehyde/Pd/Lewis Acid | N-unprotected amino acid esters | Asymmetric α-benzylation |
| Ir-catalyst/DBU | Diacid substrates | Enantioselective decarboxylative benzylation |
| Ru/Cu Dual Catalysis | Aldimine esters | Z-retentive asymmetric allylic substitution |
| [(Rp,S)-COP-OAc]2 (Pd(II)) | (Z)-allylic alcohol trichloroacetimidates | Asymmetric allylic esterification |
Development of Novel Synthetic Routes to Access the (S)-Configuration
The quest for efficient and stereoselective access to the (S)-configuration of α-benzylmalic acid has led to the development of several novel synthetic routes. These routes often start from readily available and inexpensive starting materials, aiming for versatility and scalability. rsc.org
One such versatile approach begins with diethyl malonate, which allows for the synthesis of various halogenated and isotopically substituted chiral acetic acids in a few steps. rsc.org This methodology provides a foundation for accessing precursors to (S)-α-benzylmalic acid.
Another strategy involves the self-condensation of malic acid under strongly acidic and dehydrating conditions to produce coumalic acid, which can then be transformed into other useful intermediates. nih.gov Furthermore, a novel synthetic pathway has been developed for N-alkenyl derivatives using N-fluoroalkyl-1,2,3-triazoles, showcasing the innovative use of readily available starting materials to generate diverse and stereochemically defined products. uochb.cz The design of such synthetic routes is a critical aspect of modern organic chemistry, enabling the efficient production of complex molecules. arxiv.org
Derivatization for Structural Exploration and Probing Biological Interactions
To understand the structural requirements for the biological activity of (S)-α-benzylmalic acid and to potentially enhance its therapeutic properties, researchers have synthesized a wide range of derivatives. This involves modifying the core structure and studying how these changes affect its interactions with biological targets.
Synthesis of Glucosyloxybenzyl Derivatives and Glycosides
A significant class of derivatives of (S)-α-benzylmalic acid are its glucosyloxybenzyl esters and glycosides. These compounds have been isolated from various natural sources, particularly orchids of the genus Grammatophyllum and Arundina. researchgate.netresearchgate.netcri.or.th The synthesis of these glycosides is a key area of research, as it allows for the exploration of the role of the sugar moiety in the molecule's biological activity. ethernet.edu.et
The synthesis of glycosides can be challenging due to the need for stereoselective formation of the glycosidic bond. ethernet.edu.etbeilstein-journals.org Chemoenzymatic methods, employing glycosyltransferases or engineered glycosynthases, offer a powerful approach to overcome these challenges, allowing for the synthesis of oligosaccharides and glycoconjugates from unprotected sugar donors. beilstein-journals.org Automated solution-phase synthesis has also emerged as a valuable tool for the production of S-glycosides, enabling the rapid generation of analogs for biological screening. nih.gov
Recent phytochemical investigations have led to the isolation and characterization of numerous new glucosyloxybenzyl derivatives of (R)-2-benzylmalic acid from the pseudobulbs of Grammatophyllum speciosum and the underground parts of Arundina graminifolia. researchgate.netresearchgate.net These naturally occurring compounds provide a rich source of structural diversity for further investigation.
| Derivative Class | Natural Source | Key Structural Feature |
| Glucosyloxybenzyl derivatives | Grammatophyllum speciosum, Arundina graminifolia | Esterification of (R)-2-benzylmalic acid with a glucosyloxybenzyl alcohol |
| Glycosides | Various | Covalent attachment of a sugar moiety to the benzylmalic acid core |
Preparation of Other Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netcas.org For (S)-α-benzylmalic acid, the synthesis of various analogs allows for a systematic exploration of the pharmacophore, the key structural features responsible for its inhibitory activity. jst.go.jp
SAR studies on related compounds, such as benzoic acid derivatives and cinnamic acid derivatives, have demonstrated the importance of specific structural features for biological activity. nih.goviomcworld.comresearchgate.net For example, the flexibility of a carboxylic acid-containing substituent can significantly impact whether a compound acts as an agonist or antagonist. nih.gov Similarly, the nature and position of substituents on an aromatic ring can dramatically alter the biological properties of a molecule. uc.pt
In the context of (S)-α-benzylmalic acid, SAR studies have involved the synthesis of analogs with modifications to the benzyl group, the malic acid core, and the carboxylic acid functionalities. By comparing the biological activities of these analogs, researchers can map the binding site of the target enzyme and design more potent and selective inhibitors. jst.go.jpdrugdesign.org The systematic inversion of stereochemistry in related natural products has also been used as a tool to probe the structural space around an enzyme's active site, providing valuable S-SAR data. nih.gov
Biological Roles and Molecular Interactions Non Clinical Focus
Enzyme Inhibition Studies
The most well-documented biological role of (S)-α-benzylmalic acid is its potent inhibition of certain metalloenzymes, particularly carboxypeptidase A. This inhibitory action is a cornerstone of its biological activity and has been the subject of detailed mechanistic and structural investigation.
Mechanism of Carboxypeptidase A Inhibition
(S)-α-Benzylmalic acid is a known inhibitor of the zinc-containing metalloenzyme Carboxypeptidase A (CPA). doi.org CPA is a digestive enzyme that cleaves the C-terminal peptide bond of proteins, showing a preference for residues with aromatic or branched aliphatic side chains. worthington-biochem.com The inhibitory mechanism of (S)-α-benzylmalic acid is rooted in its structural analogy to the transition state of the peptide substrate during hydrolysis.
The general mechanism for CPA involves the coordination of the substrate's terminal carboxylate group to the enzyme's active site, which includes a critical zinc ion (Zn²⁺). utoronto.caebi.ac.uk The zinc ion activates a water molecule, which then attacks the scissile peptide bond. mdpi.com Inhibitors like (S)-α-benzylmalic acid mimic the substrate's binding and interaction with the active site, but are resistant to cleavage, thereby blocking the enzyme's catalytic activity. The presence of two carboxylate groups and a hydrophobic benzyl (B1604629) group in (S)-α-benzylmalic acid allows it to effectively occupy the active site.
Kinetic and Structural Basis of Enzyme-Ligand Interactions
While a specific crystal structure of (S)-α-benzylmalic acid complexed with carboxypeptidase A is not detailed in the reviewed literature, extensive studies on the highly analogous and potent inhibitor, L-benzylsuccinate, provide profound insight into the structural basis of inhibition. The X-ray crystal structure of the CPA-L-benzylsuccinate complex reveals the key interactions responsible for its strong binding. nih.gov
One carboxylate group of the inhibitor forms a salt bridge with the guanidinium (B1211019) group of Arginine-145 (Arg145) and participates in hydrogen bonds with Tyrosine-248 (Tyr248) and Asparagine-144 (Asn144). nih.gov The second carboxylate group binds directly to the catalytic zinc ion in a bidentate fashion, displacing the water molecule that is essential for hydrolysis. nih.gov This bidentate coordination to the zinc ion is a key feature contributing to the high inhibitory potency. mdpi.com Furthermore, a short hydrogen bond forms between the inhibitor and Glutamate-270 (Glu270), an amino acid that acts as a general base in the catalytic mechanism. nih.gov The inhibitor's benzyl group settles into the enzyme's S1' hydrophobic pocket, which typically accommodates the aromatic side chain of the substrate. utoronto.ca
The stereochemistry of the inhibitor is crucial for its potency. Studies on stereomers of a related compound, 2-benzyl-3-methanesulfinylpropanoic acid, showed that the (2S) configuration, which corresponds to the stereochemistry of (S)-α-benzylmalic acid, is preferred for potent inhibition of CPA. nih.gov This stereochemical preference underscores the precise geometric requirements for optimal interaction with the enzyme's active site residues.
Table 1: Key Amino Acid Residues in Carboxypeptidase A Active Site Involved in Inhibition
| Residue | Role in Inhibition | Interaction Type |
|---|---|---|
| Zinc (Zn²⁺) | Catalytic center; direct binding site for the inhibitor's carboxylate group. | Coordination Bond |
| Arginine-145 | Binds the inhibitor's terminal carboxylate group. | Salt Bridge / Ionic Interaction |
| Tyrosine-248 | Forms hydrogen bond with the inhibitor's carboxylate; acts as a 'cap' for the active site. utoronto.ca | Hydrogen Bond |
| Glutamate-270 | Acts as a general base in catalysis; forms a hydrogen bond with the inhibitor. nih.gov | Hydrogen Bond |
| Asparagine-144 | Forms a hydrogen bond with the inhibitor's terminal carboxylate. nih.gov | Hydrogen Bond |
| Arginine-127 | Stabilizes the transition state; interacts with the inhibitor. nih.gov | Electrostatic Interaction |
Influence on Microbial Physiology and Interspecies Interactions
(S)-α-Benzylmalic acid is a secondary metabolite produced by certain microorganisms, where it functions as a key molecule in mediating interactions with other species, particularly in antagonistic relationships.
Contribution to Biocontrol Mechanisms in Streptomyces
(S)-α-Benzylmalic acid has been identified as a bioactive compound produced by actinomycetes, notably Streptomyces hygroscopicus. doi.orgwikipedia.org This compound is part of a suite of secondary metabolites that contribute to the bacterium's ability to act as a biocontrol agent against plant pathogens. scialert.netnih.govnih.gov
Impact on Fungal Growth and Metabolite Production
The primary impact of (S)-α-benzylmalic acid on fungi is the inhibition of growth. mdpi.com As an organic acid and a specific enzyme inhibitor, its presence can disrupt fungal physiology. The antifungal activity of organic acids is a known phenomenon, often related to the reduction of cytoplasmic pH and the disruption of metabolic activities. The effectiveness of these acids can, however, be species-dependent. nih.gov
While direct studies detailing the specific impact of (S)-α-benzylmalic acid on the secondary metabolism of various fungi are limited, it is established that environmental stressors, including exposure to inhibitory compounds, can significantly alter fungal metabolite production. nih.govfrontiersin.org Fungi may respond to chemical threats by up-regulating or down-regulating the biosynthesis of their own secondary metabolites, such as mycotoxins or pigments. nih.govresearchgate.net For example, interactions between different microbes can trigger the expression of otherwise silent biosynthetic gene clusters. nih.gov Therefore, it is plausible that the presence of (S)-α-benzylmalic acid in the environment not only curtails fungal growth but also modulates the production of other fungal secondary metabolites as a defense or stress response.
Role in Plant Secondary Metabolism and Ecological Dynamics
While prominently known as a microbial product, isomers of benzylmalic acid also feature in the metabolic pathways of plants, where they serve as intermediates in the synthesis of ecologically important defense compounds. frontiersin.orgekb.eg
Research has identified 3-benzylmalic acid as a key precursor in the biosynthesis of specific glucosinolates. cdnsciencepub.comcdnsciencepub.com Glucosinolates are a class of nitrogen- and sulfur-containing secondary metabolites characteristic of the order Brassicales, which includes plants like mustard, watercress (Nasturtium officinale), and Arabidopsis thaliana. nih.gov Specifically, 3-benzylmalic acid is an intermediate in the pathway leading to the formation of gluconasturtiin, the glucosinolate found in watercress. cdnsciencepub.comasm.org The biosynthetic pathway involves the conversion of phenylalanine and acetate (B1210297) into 3-benzylmalic acid, which is then further processed to form the final glucosinolate structure. cdnsciencepub.comcdnsciencepub.com
The ecological role of benzylmalic acid in plants is therefore indirect, tied to the function of the glucosinolates derived from it. Glucosinolates and their breakdown products (e.g., isothiocyanates) are well-known for their role in plant defense against herbivores and pathogens. frontiersin.org These compounds can act as feeding deterrents, toxins, or attractants for specialist insects, thereby playing a crucial role in shaping the ecological interactions between the plant and its environment. nih.gov The biosynthesis of these defense compounds is a vital component of the plant's strategy for survival in a competitive ecosystem. frontiersin.orgekb.eg
Isolation and Characterization of Novel Natural Derivatives from Botanical Sources
(S)-α-Benzylmalic acid, specifically its (2R)-benzylmalate enantiomeric form, is a core component of a unique class of natural compounds, primarily isolated from various species of the Orchidaceae family. Researchers have successfully isolated and characterized numerous glucosyloxybenzyl 2R-benzylmalate derivatives from these botanical sources.
The process of isolation typically involves the extraction of plant material, such as the pseudobulbs or underground parts, followed by partitioning with solvents and subsequent separation using a combination of chromatographic techniques. tsri.or.th The structural elucidation of these novel compounds is achieved through sophisticated analytical methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net
For instance, from the orchid Arundina graminifolia, a series of glucosyloxybenzyl 2R-benzylmalate derivatives named arundinosides have been identified. researchgate.netresearchgate.net The NMR spectra of these compounds consistently show signals corresponding to a 2-benzylmalic acid moiety, along with sugar moieties, typically β-D-glucose, which may be acylated. researchgate.net The absolute configuration at the C-2 position is often determined by comparing the optical rotation values with those of known analogues. tsri.or.thresearchgate.net Similarly, studies on Grammatophyllum speciosum have led to the isolation of compounds such as cronupapine, which upon hydrolysis yields (S)-2-benzylmalic acid. tsri.or.th The orchid genus Pleione is another rich source, yielding derivatives like pleionosides, which are based on (2R)-2-benzylmalic acid and related structures. maxapress.com
Table 1: Selected Natural Derivatives of (s)-a-Benzylmalic Acid from Botanical Sources This table is interactive. You can sort and filter the data.
| Compound Name/Class | Botanical Source | Plant Part | Key Analytical Methods | Reference |
|---|---|---|---|---|
| Arundinoside H, I, J, K | Arundina graminifolia | Not specified | HR-ESI-MS, 1D/2D NMR | researchgate.net |
| Arundinoside R, S, T, W | Arundina graminifolia | Underground parts | HR-ESI-MS, 1D/2D NMR | researchgate.net |
| Cronupapine | Grammatophyllum speciosum | Fresh pseudobulbs | HR-APCI-TOF-MS, NMR | tsri.or.th |
| Pleionosides | Pleione bulbocodioides, P. grandiflora | Pseudobulbs | Not specified | maxapress.com |
| (2R)-2-benzylmalic acid derivatives | Pleione yunnanensis | Pseudobulbs | Not specified | maxapress.com |
| Glucosyloxybenzyl derivatives | Grammatophyllum speciosum | Pseudobulbs | Not specified | nih.gov |
Investigating Ecological Functions in Plant-Environment Interactions
Plant secondary metabolites are essential for the survival of plants in their natural habitats, mediating interactions with both biotic and abiotic elements of the environment. researchgate.netfrontiersin.org These compounds can serve as defense mechanisms against herbivores and pathogens, attract pollinators, or help the plant cope with environmental stresses like UV radiation, drought, and temperature fluctuations. frontiersin.orgnih.gov Flavonoids and other phenolic compounds, for example, are well-studied secondary metabolites that protect plants through their antioxidant properties and by inhibiting the growth of pathogenic microbes. researchgate.net
(S)-α-Benzylmalic acid and its derivatives are classified as plant secondary metabolites. maxapress.comnih.gov Their presence in orchids suggests they play a role in the plant's ecological strategy. nih.gov In general, plants produce a vast array of such compounds that can be toxic to herbivores or act as antimicrobial agents. frontiersin.org They are also integral to signaling pathways that are activated in response to environmental challenges. frontiersin.orgnih.gov For instance, some secondary metabolites are involved in the plant's response to water deficit by influencing phytohormone levels, which can trigger physiological changes like stomatal closure. nih.govfrontiersin.org
While the broad functions of secondary metabolites in plant-environment interactions are well-documented, specific research into the precise ecological roles of (s)-α-benzylmalic acid and its natural derivatives is limited. The accumulation of these compounds in specific plant tissues, such as pseudobulbs, may indicate a function in storage or defense of these vital organs. tsri.or.thmaxapress.com However, further investigation is required to fully understand how these specific molecules contribute to the plant's relationship with its environment, such as their potential allelopathic effects or their role in symbiotic or pathogenic interactions. researchgate.netunimi.it
In Vitro Studies of Related Biological Activities (e.g., antioxidant, anti-collagenase)
The biological activities of (s)-α-benzylmalic acid and its derivatives have been explored through in vitro studies, often by examining the properties of crude extracts from plants known to contain these compounds. These investigations have primarily focused on antioxidant and enzyme-inhibiting activities.
Antioxidant Activity Extracts from plants rich in (s)-α-benzylmalic acid derivatives, such as Grammatophyllum speciosum and Pleione species, have demonstrated notable antioxidant potential. researchgate.netmaxapress.comnih.gov The antioxidant capacity is frequently assessed using assays such as the scavenging of free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS). nih.govmdpi.com
For example, ethanol (B145695) extracts from the aerial parts of G. speciosum showed concentration-dependent radical scavenging activity in both DPPH and ABTS assays. nih.gov This activity is often attributed to the high concentration of phenolic compounds, including flavonoids and bibenzyls, within the extracts. maxapress.comnih.gov In one study, certain arundinoside derivatives isolated from Arundina graminifolia exhibited moderate antioxidant effects. researchgate.net The antioxidant properties of plant-derived phenolics are crucial as they can neutralize reactive oxygen species (ROS), which are implicated in cellular damage. frontiersin.org
Anti-collagenase Activity Collagenase is an enzyme that breaks down collagen, a key component of the skin's extracellular matrix. nih.govresearchgate.net The inhibition of this enzyme is a target for anti-aging applications. nih.govmdpi.com In vitro studies have shown that extracts from plants containing (s)-α-benzylmalic acid derivatives, such as Grammatophyllum speciosum, possess anti-collagenase activity. wisdomlib.org While the specific contribution of benzylmalic acid derivatives to this effect has not been isolated, the activity is generally linked to the complex mixture of phytochemicals in the extracts, particularly flavonoids and other polyphenols. mdpi.comnih.gov For instance, an extract from the flowers of Eutrema japonicum showed potent collagenase inhibition (93.34%), which was attributed to its high flavonoid content. mdpi.com Similarly, a combined fruit extract demonstrated dose-dependent inhibition of collagenase, which was suggested to be due to the synergistic effect of its constituent polyphenols. nih.gov
Table 2: Summary of In Vitro Biological Activities of Extracts Containing Benzylmalic Acid Derivatives or Related Compounds This table is interactive. You can sort and filter the data.
| Plant Source/Compound | Activity Studied | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Grammatophyllum speciosum extract | Antioxidant | DPPH, ABTS | Concentration-dependent radical scavenging activity. | nih.gov |
| Arundinosides 4, 5, 6, 9 | Antioxidant | Not specified | Moderate antioxidant effect observed. | researchgate.net |
| Grammatophyllum speciosum extract | Anti-collagenase | Not specified | Extract demonstrated anti-collagenase properties. | wisdomlib.org |
| Eutrema japonicum flower extract | Anti-collagenase | Not specified | 93.34% inhibition of collagenase activity. | mdpi.com |
| Combined fruit extract (Punica granatum, etc.) | Anti-collagenase | Not specified | Dose-dependent inhibition; 67.45% at 5 µg/mL. | nih.gov |
| Safranal | Anti-collagenase | Not specified | IC₅₀ value of 9.4 µg/ml. | nih.gov |
| Safranal | Antioxidant | DPPH | IC₅₀ value of 22.7 μg/ml. | nih.gov |
Analytical Methodologies for Research Applications
Chromatographic and Spectrometric Techniques for Characterization and Quantification
The precise identification and measurement of (s)-a-benzylmalic acid in complex biological matrices necessitate the use of high-resolution separation and detection methods.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a robust and widely used technique for the analysis of this compound. mdpi.commeasurlabs.com This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. measurlabs.com In a typical HPLC setup, a reversed-phase column, such as a C18 column, is employed to separate the compound from other components in a sample mixture. mdpi.com The mobile phase often consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and may contain additives like formic acid or heptafluorobutyric acid (HFBA) to improve peak shape and ionization efficiency. mdpi.com
Following chromatographic separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is particularly valuable for unambiguous identification and quantification. mdpi.com This involves selecting the precursor ion corresponding to this compound in the first mass analyzer, subjecting it to collision-induced dissociation, and then analyzing the resulting product ions in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, making it suitable for detecting low concentrations of the compound in complex samples. mdpi.com For instance, in the analysis of plant extracts or biological fluids, HPLC-MS/MS can differentiate this compound from structurally similar compounds, ensuring accurate quantification. mdpi.com
Table 1: Exemplary HPLC-MS/MS Parameters for Carboxylic Acid Analysis
| Parameter | Setting |
|---|---|
| Column | ACE Excel 2 C18-PFP (10 cm × 2.1 mm ID, 2 µm) mdpi.com |
| Mobile Phase A | Water with 0.1% HFBA mdpi.com |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v:v) with 0.1% HFBA mdpi.com |
| Ionization Mode | Heated Electrospray Ionization (ESI) mdpi.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers several advantages over conventional HPLC-MS/MS for the analysis of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in significantly faster analysis times and improved resolution. measurlabs.com This enhanced separation efficiency is particularly beneficial when analyzing complex mixtures containing numerous metabolites. nih.govnih.gov
The principles of UPLC-MS/MS are similar to HPLC-MS/MS, combining liquid chromatographic separation with tandem mass spectrometric detection. measurlabs.com The shorter run times offered by UPLC can increase sample throughput, which is advantageous in large-scale metabolomics studies. The increased resolution can also aid in the separation of isomeric compounds, which can be challenging with standard HPLC methods. nih.gov For the analysis of this compound, a UPLC-MS/MS method would likely employ a sub-2 µm C18 column and a rapid gradient elution to achieve fast and efficient separation. frontiersin.org
Table 2: Comparison of HPLC and UPLC in Analytical Performance
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm measurlabs.com |
| Pressure | Lower | Higher measurlabs.com |
| Resolution | Good | Excellent measurlabs.com |
| Analysis Time | Longer | Shorter measurlabs.comnih.gov |
| Sensitivity | High | Very High measurlabs.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of this compound. longdom.org While chromatographic techniques are excellent for separation and quantification, NMR provides detailed information about the connectivity of atoms and their spatial arrangement within the molecule. longdom.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the carbon skeleton and the presence of functional groups. ucl.ac.ukopenstax.org The chemical shifts of the protons and carbons in the molecule provide clues about their electronic environment. ucl.ac.uk For determining the specific stereochemistry at the chiral center of this compound, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are used to establish proton-proton coupling networks, helping to piece together the molecule's structure. longdom.org
To assign the absolute configuration (the 's' in this compound), chiral derivatizing agents are often used in conjunction with NMR. By reacting the carboxylic acid with a chiral auxiliary, two diastereomers are formed, which will exhibit distinct chemical shifts in the NMR spectrum. researchgate.net The differences in these chemical shifts can be correlated to a specific absolute configuration based on established models. researchgate.net Furthermore, γ-effects in ¹³C NMR can also provide stereochemical information, as the spatial proximity of substituents can cause upfield shifts in the carbon signals. organicchemistrydata.org
Advanced Techniques for In Situ and Real-time Monitoring of Biosynthesis and Reactions
Understanding the dynamic processes of how this compound is synthesized in living organisms or how it participates in chemical reactions requires techniques that can monitor these events in real-time and within their natural environment. Real-time NMR spectroscopy has emerged as a powerful method for following the kinetics of enzymatic reactions. rsc.org By monitoring the characteristic signals of the reactants, intermediates, and products over time, it is possible to track the progress of a biosynthetic pathway. rsc.org For example, one could potentially follow the conversion of a precursor into this compound by observing the appearance of its unique NMR signals in a cell extract or with purified enzymes. rsc.org This approach provides valuable insights into enzyme kinetics and pathway regulation.
Application of Isotopic Labeling and Tracing in Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through complex biochemical pathways. wikipedia.org By introducing precursors enriched with stable isotopes, such as ¹³C or ¹⁵N, into a biological system, researchers can follow the incorporation of these labeled atoms into downstream metabolites like this compound. nih.govcreative-proteomics.com
The labeled products can then be analyzed by mass spectrometry or NMR spectroscopy. Mass spectrometry detects the mass shift caused by the incorporation of the heavier isotope, allowing for the determination of which precursors contribute to the biosynthesis of the target molecule. nih.gov NMR spectroscopy can provide even more detailed information by identifying the specific positions of the isotopic labels within the molecule's structure, which is crucial for distinguishing between different potential biosynthetic routes. creative-proteomics.com This methodology, often referred to as stable isotope-resolved metabolomics (SIRM), is instrumental in mapping out the intricate network of reactions that lead to the formation of natural products. nih.gov The use of isotopically labeled precursors is essential for confirming proposed biosynthetic pathways and can sometimes lead to the discovery of novel metabolic routes. beilstein-journals.org
Future Directions and Research Perspectives
Metabolic Engineering and Synthetic Biology Approaches for Production of (S)-α-Benzylmalic Acid and its Analogues
Metabolic engineering and synthetic biology offer powerful tools for the sustainable and efficient production of (S)-α-benzylmalic acid and its derivatives in microbial hosts. nih.gov Current production is limited to its natural plant sources, but heterologous expression of the biosynthetic pathway in engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae presents a scalable alternative. Key strategies would involve the introduction of genes encoding the α-benzylmalate synthase (BmACO1), the enzyme responsible for its formation from phenylpyruvate and acetyl-CoA.
To enhance production titers, several metabolic engineering strategies can be employed. nih.gov These include:
Increasing Precursor Supply: Engineering the host's central metabolism to redirect carbon flux towards the shikimate pathway can increase the availability of the precursor L-phenylalanine, and subsequently phenylpyruvate. nih.gov Similarly, optimizing pathways leading to acetyl-CoA is crucial.
Eliminating Competing Pathways: Deleting genes for pathways that consume phenylpyruvate or acetyl-CoA can further boost the precursor pool available for (S)-α-benzylmalic acid synthesis. elsevierpure.com
Enzyme Optimization: Screening for and expressing more efficient α-benzylmalate synthase variants or orthologs, and optimizing their expression levels, can overcome potential bottlenecks in the biosynthetic pathway. nih.gov
Furthermore, synthetic biology approaches can be used to generate novel analogues of (S)-α-benzylmalic acid. This can be achieved by engineering the substrate specificity of α-benzylmalate synthase to accept alternative keto-acid substrates or by feeding precursor analogues to the engineered microbial culture. These strategies open the door to creating a diverse library of benzylmalic acid derivatives for various applications. nih.gov
| Engineering Strategy | Target | Description | Expected Outcome |
|---|---|---|---|
| Precursor Supply Enhancement | Shikimate & Phenylalanine Pathways | Overexpression of key enzymes (e.g., in the shikimate pathway) to increase the intracellular concentration of phenylpyruvate. | Increased availability of one of the primary substrates for BmACO1, leading to higher product titers. |
| Pathway Redirection | Central Carbon Metabolism | Engineering central metabolic pathways to enhance the pool of acetyl-CoA, the second key precursor. | Balanced supply of both substrates required for the condensation reaction. |
| Competing Pathway Deletion | Aromatic Amino Acid Catabolism | Knockout of genes responsible for the degradation or alternative utilization of L-phenylalanine and phenylpyruvate. elsevierpure.com | Conservation of the precursor pool, maximizing its flux towards (S)-α-benzylmalic acid production. |
| Enzyme Engineering | α-benzylmalate synthase (BmACO1) | Directed evolution or rational design to improve catalytic efficiency (kcat/Km) or alter substrate specificity. | Higher conversion rates and the potential to produce novel (S)-α-benzylmalic acid analogues. |
| Process Optimization | Fermentation Conditions | Optimization of fed-batch fermentation processes, including nutrient feeding strategies and oxygen supply, to support high-density cell growth and sustained production. nih.gov | Increased final product titer, yield, and productivity in a bioreactor setting. |
Exploration of Undiscovered Biosynthetic Pathways and Enzymes in Diverse Organisms
While the primary known role of (S)-α-benzylmalic acid is as a precursor to benzylglucosinolate in the Brassicales order, the full extent of its natural occurrence and the diversity of enzymes capable of its synthesis are likely underexplored. mdpi.com Future research should focus on exploring a wider range of organisms to discover novel biosynthetic pathways and enzymes.
Genome mining is a powerful approach for this exploration. By searching sequence databases for homologs of known α-benzylmalate synthases (which belong to the homocitrate synthase family of enzymes), researchers can identify candidate genes in other plants, fungi, and bacteria. nih.govnih.gov These candidate enzymes can then be expressed and characterized to determine if they synthesize (S)-α-benzylmalic acid or related compounds. This approach could reveal that the compound plays roles in other metabolic contexts beyond glucosinolate synthesis.
Additionally, metagenomic screening of environmental DNA samples provides an avenue to discover entirely new enzymes from unculturable microorganisms. It is possible that enzymes with different structures or catalytic mechanisms exist that can perform the same condensation of phenylpyruvate and acetyl-CoA. The discovery of a unique ThDP-dependent enzyme for the biosynthesis of a benzyl-containing precursor in anisomycin (B549157) highlights that nature possesses a diverse enzymatic toolkit for C-C bond formation involving aromatic precursors. nih.gov Uncovering such novel enzymes could provide robust biocatalysts for synthetic biology applications and offer new insights into the evolution of metabolism.
Application in Novel Biocatalytic Transformations for Specialty Chemicals
(S)-α-Benzylmalic acid is a chiral molecule possessing multiple reactive functional groups: two carboxylic acids, a tertiary alcohol, and an aromatic ring. This structural complexity makes it a promising and versatile chiral building block for the synthesis of specialty chemicals and pharmaceuticals. Biocatalysis, which utilizes enzymes to perform highly selective chemical reactions under mild conditions, is an ideal technology to unlock this potential. nih.govucl.ac.uk
Future research can explore the use of (S)-α-benzylmalic acid as a substrate for a wide array of enzymatic transformations:
Oxidoreductases could be used to hydroxylate the benzyl (B1604629) ring or to selectively oxidize one of the functional groups.
Decarboxylases could selectively remove one of the two carboxyl groups, leading to novel chiral acids.
Transferases could be used to glycosylate the hydroxyl group or esterify the carboxyl groups, creating new derivatives with altered properties.
Lyases could potentially cleave the molecule to generate other useful chemical synthons.
The development of biocatalytic routes starting from (S)-α-benzylmalic acid could provide sustainable and efficient access to complex chiral molecules, analogous to the enzymatic synthesis of building blocks like α-benzyl L-glutamate. rsc.orgfrontiersin.org Establishing a platform for such biocatalytic transformations would add significant value to this bio-derived compound.
Advanced Computational and Modeling Approaches for Mechanistic Understanding and Predictive Design
Advanced computational and modeling techniques are set to revolutionize our understanding of the enzymes that synthesize (S)-α-benzylmalic acid and guide the engineering of novel biocatalysts. Although the crystal structure of α-benzylmalate synthase is not yet determined, homology models can be built based on related enzymes like homocitrate synthase. nih.gov
These models can be used for several key applications:
Molecular Docking: Simulating the binding of substrates (phenylpyruvate, acetyl-CoA) and their analogues in the active site can provide insights into substrate specificity and the initial steps of catalysis.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can model the enzymatic reaction itself, elucidating the detailed catalytic mechanism, identifying key amino acid residues, and explaining the stereoselectivity of the reaction.
Predictive Design: As demonstrated in other areas of chemical synthesis, computational models can be used to pre-screen potential substrates or predict the outcome of enzyme mutations before performing laboratory experiments. mit.edu This in silico approach can accelerate the discovery of new reactions and the development of enzymes with enhanced properties, such as improved catalytic efficiency or the ability to produce novel analogues of (S)-α-benzylmalic acid.
By integrating computational predictions with experimental validation, researchers can more rapidly and efficiently explore the catalytic potential of these enzymes and engineer them for specific synthetic applications.
Systems Biology and Omics Integration for Comprehensive Understanding of (S)-α-Benzylmalic Acid Metabolism
To fully comprehend the role and regulation of (S)-α-benzylmalic acid in its native biological context, a systems-level approach is necessary. nih.gov As an intermediate in the glucosinolate pathway, its synthesis is embedded within a complex metabolic network and is subject to intricate regulatory controls. mdpi.comconantlab.org Integrating multiple layers of 'omics' data is a powerful strategy to unravel this complexity. nih.govmdpi.com
Future research should focus on combining data from:
Genomics: To identify all the genes involved in the pathway and its regulation across different species.
Transcriptomics: To study how the expression of these genes changes in response to different environmental stimuli or developmental stages.
Proteomics: To quantify the levels of the enzymes themselves.
Metabolomics: To measure the concentrations of (S)-α-benzylmalic acid, its precursors, and downstream products, providing a direct readout of metabolic flux.
By integrating these datasets, researchers can construct comprehensive models of the glucosinolate biosynthetic network. plos.orgbiorxiv.org Techniques like Flux Balance Analysis (FBA) can be used to predict metabolic costs and identify potential bottlenecks in the pathway. conantlab.org This holistic understanding is not only crucial for fundamental plant biology but also provides a vital roadmap for informing metabolic engineering strategies aimed at overproducing (S)-α-benzylmalic acid or other valuable compounds within the network.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
